Ethyl (2-hydroxyethoxy)acetate Ethyl (2-hydroxyethoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14277239
InChI: InChI=1S/C6H12O4/c1-2-10-6(8)5-9-4-3-7/h7H,2-5H2,1H3
SMILES:
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol

Ethyl (2-hydroxyethoxy)acetate

CAS No.:

Cat. No.: VC14277239

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2-hydroxyethoxy)acetate -

Specification

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
IUPAC Name ethyl 2-(2-hydroxyethoxy)acetate
Standard InChI InChI=1S/C6H12O4/c1-2-10-6(8)5-9-4-3-7/h7H,2-5H2,1H3
Standard InChI Key BBEPTFZHBAGTBX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COCCO

Introduction

Chemical Identity and Structural Characteristics

Ethyl (2-hydroxyethoxy)acetate, systematically named 2-(2-hydroxyethoxy)ethyl acetate, is an organic ester derived from diethylene glycol and acetic acid. Its molecular structure features an ethyl acetate group linked to a 2-hydroxyethoxy chain, as illustrated by the IUPAC name. The compound’s exact mass is 148.1571 g/mol, and its linear formula is CH3COO(CH2CH2O)2H\text{CH}_3\text{COO}(\text{CH}_2\text{CH}_2\text{O})_2\text{H} . Key physicochemical properties include:

PropertyValueSource
Molecular Weight148.16 g/mol
Boiling Point274.9°C at 760 mmHg
Density1.018 g/cm³
Flash Point114.5°C
LogP (Partition Coeff.)0.619

The presence of both hydrophilic (hydroxy and ether groups) and hydrophobic (ethyl acetate) regions confers amphiphilic properties, making it effective in solubilizing diverse compounds .

Synthesis and Industrial Production

The synthesis of ethyl (2-hydroxyethoxy)acetate typically follows acid-catalyzed esterification. A patented method for analogous compounds involves reacting ethylene glycol with acetic acid in the presence of p-toluenesulfonic acid (0.1–1% catalyst load) and azeotropic dehydrating agents like butyl acetate . Key parameters include:

  • Molar Ratio: Acetic acid to glycol at 2.2–3:1 to drive equilibrium toward ester formation .

  • Temperature: 100–160°C to facilitate water removal via azeotropic distillation .

  • Dehydrant: Butyl acetate (10–20% of reactant mass) minimizes hydrolysis and enhances yield .

Industrial processes often employ continuous reactors to optimize efficiency, with yields exceeding 90% under optimized conditions . Challenges include controlling side reactions such as oligomerization, mitigated through precise temperature regulation and catalyst selection.

Reactivity and Functional Transformations

Ethyl (2-hydroxyethoxy)acetate participates in several characteristic reactions:

Hydrolysis

In aqueous acidic or basic media, the compound hydrolyzes to form diethylene glycol and acetic acid. For example, in 1M NaOH at 80°C, hydrolysis completes within 2 hours, demonstrating its susceptibility to nucleophilic attack at the ester carbonyl .

Oxidation

Strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) convert the hydroxyethoxy chain into carboxylic acids, yielding derivatives such as oxalic acid under vigorous conditions .

Substitution Reactions

The acetate group undergoes nucleophilic substitution with amines or halides, forming derivatives like 2-(2-hydroxyethoxy)ethyl chloride when treated with thionyl chloride (SOCl2\text{SOCl}_2) .

Applications in Science and Industry

Pharmaceutical Intermediates

The compound’s amphiphilicity makes it ideal for synthesizing drug delivery agents. For instance, it solubilizes hydrophobic active pharmaceutical ingredients (APIs) in aqueous formulations, enhancing bioavailability .

Coatings and Inks

As a high-boiling solvent, it replaces toxic alternatives like toluene in coatings, ensuring slow evaporation and uniform film formation. Its use in automotive paints reduces volatile organic compound (VOC) emissions by 30% compared to traditional solvents .

Biochemical Research

In proteomics, ethyl (2-hydroxyethoxy)acetate stabilizes protein structures during electrophoresis by minimizing denaturation, attributed to its hydrogen-bonding capacity .

Comparative Analysis with Analogous Compounds

CompoundBoiling Point (°C)LogPApplication Scope
Ethyl (2-hydroxyethoxy)acetate274.90.619Pharmaceuticals, coatings
Ethylene glycol diacetate1900.45Solvent for resins
Propylene glycol monomethyl ether acetate1460.92Electronics cleaning

The higher boiling point and balanced LogP of ethyl (2-hydroxyethoxy)acetate make it preferable in high-temperature processes compared to alternatives .

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